molecular formula C42H82NO8P B11939376 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82

Cat. No.: B11939376
M. Wt: 842.6 g/mol
InChI Key: WTJKGGKOPKCXLL-DGQONZQSSA-N
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Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 is a deuterated phospholipid, which means it contains deuterium, a stable isotope of hydrogenPhospholipids like this compound are crucial components of biological membranes and are widely used in scientific research to study membrane dynamics and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 can be synthesized through a series of esterification reactions. The process typically involves the esterification of palmitic acid and oleic acid with glycerophosphocholine. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through chromatography and verification of deuterium incorporation using mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 is extensively used in scientific research, including:

    Chemistry: Studying lipid bilayer properties and interactions.

    Biology: Investigating membrane dynamics and protein-lipid interactions.

    Medicine: Developing liposomal drug delivery systems and studying membrane-related diseases.

    Industry: Formulating cosmetics and pharmaceuticals .

Mechanism of Action

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 exerts its effects by integrating into lipid bilayers, mimicking natural phospholipids. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The deuterium atoms provide a unique tool for studying these interactions using techniques like neutron scattering and nuclear magnetic resonance spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 is unique due to its deuterium content, which allows for advanced analytical techniques and detailed studies of membrane dynamics. This makes it particularly valuable in research settings where precise measurements of lipid interactions are required .

Properties

Molecular Formula

C42H82NO8P

Molecular Weight

842.6 g/mol

IUPAC Name

[(2R)-1,1,2,3,3-pentadeuterio-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontadeuteriooctadec-9-enoyl]oxypropyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D,21D,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D

InChI Key

WTJKGGKOPKCXLL-DGQONZQSSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@]([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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